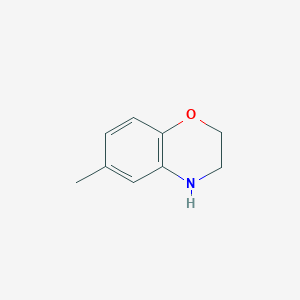

6-Methyl-3,4-dihydro-2H-1,4-benzoxazin

Übersicht

Beschreibung

6-Methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that consists of a benzene ring fused with an oxazine ring. This compound and its derivatives have been the subject of various studies due to their potential applications in medicinal chemistry and material science. For instance, derivatives of this compound have been synthesized and tested as progesterone receptor antagonists, showing potent activity and good selectivity . Additionally, these compounds have been explored for their potential as 5-HT6 receptor antagonists, with many displaying high affinities for the receptor and good brain penetration in rats .

Synthesis Analysis

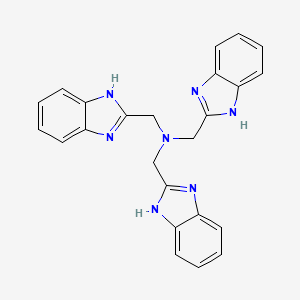

The synthesis of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives can be achieved through the Mannich reaction, which involves primary amines, paraformaldehyde, and phenols . This reaction allows for the combination of various amines and phenol derivatives to create a wide array of benzoxazine compounds. Furthermore, novel aminomethylating reagents derived from 1,3,5-trisubstituted hexahydrotriazines have been used to prepare 3,4-dihydro-6-hydroxy-3-substituted-2H-1,3-benzoxazine hydrochlorides, which can be further hydrolyzed to yield ortho-secondary aminomethylhydroquinone derivatives .

Molecular Structure Analysis

The molecular structure of N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine, a derivative of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine, has been characterized by single-crystal X-ray diffraction. The crystal structure revealed that it belongs to the monoclinic space group, providing detailed information about the arrangement of atoms within the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives can be influenced by the substituents on the benzoxazine ring. For example, the presence of a hydroxy group in the 6-position, as seen in 3,4-dihydro-6-hydroxy-3-substituted-2H-1,3-benzoxazine hydrochlorides, allows for hydrolysis reactions to take place, leading to the formation of aminomethylhydroquinone derivatives . The reactivity of these compounds can be further tailored by the choice of substituents, enabling the synthesis of compounds with desired properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives can be studied through spectroscopic methods. Vibrational assignments of these compounds have been made by analyzing the fingerprint region of their infrared and Raman spectra. The study of these spectra provides insights into the influence of different alkyl groups on the oxazine ring vibrations and the stability of the benzene ring vibrations . These properties are crucial for understanding the behavior of these compounds in various environments and for their potential applications in material science and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Pharmazeutisches Zwischenprodukt

Diese Verbindung wird als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet. Insbesondere wurde sie für ihre Rolle als allosterischer Enhancer (AE) der Agonistaktivität am A1-Adenosinrezeptor erwähnt .

Entzündungshemmende und Analgetische Eigenschaften

Benzoxazinderivate, darunter 6-Methyl-3,4-dihydro-2H-1,4-benzoxazin, sollen entzündungshemmende und analgetische Eigenschaften aufweisen. Diese Verbindungen können wirksamer sein als herkömmliche entzündungshemmende Medikamente wie Aspirin .

Antifungal und Antibakterielle Aktivitäten

Die Benzoxazinklasse von Verbindungen ist für ihre antifungalen und antibakteriellen Aktivitäten bekannt. Dies macht sie wertvoll bei der Entwicklung neuer antimikrobieller Mittel .

Neuroprotektive Wirkungen

Die Forschung hat gezeigt, dass Benzoxazine neuroprotektive Wirkungen haben können, die bei der Behandlung neurodegenerativer Erkrankungen von Vorteil sein könnten .

Synthese von Enantiomeren

Die Verbindung wurde bei der Synthese von Enantiomeren für verschiedene substituierte Benzoxazine verwendet. Diese Enantiomere können erhebliche pharmakologische Aktivitäten aufweisen und werden unter Verwendung diastereoselektiver chiraler Trennmittel synthetisiert .

Wirkmechanismus

Eigenschaften

IUPAC Name |

6-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-2-3-9-8(6-7)10-4-5-11-9/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWQSTIJYWQSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349481 | |

| Record name | 6-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71472-57-6 | |

| Record name | 6-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

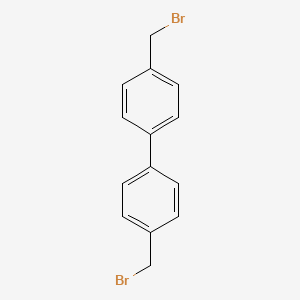

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B1330892.png)

![N-[2-(Dimethylamino)-5-nitrophenyl]acetamide](/img/structure/B1330896.png)

![1-Bromo-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1330913.png)

![Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B1330915.png)